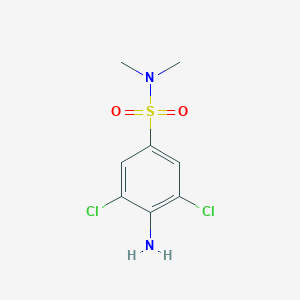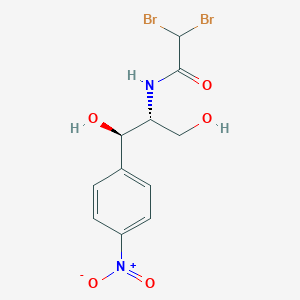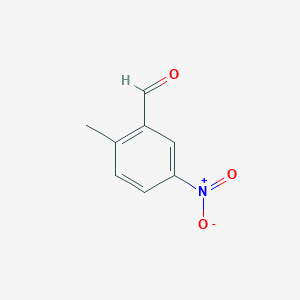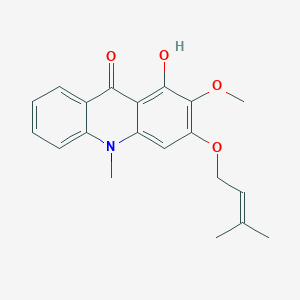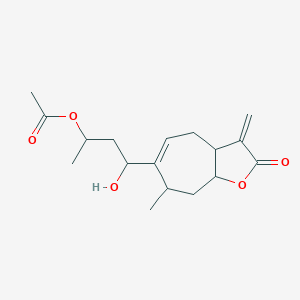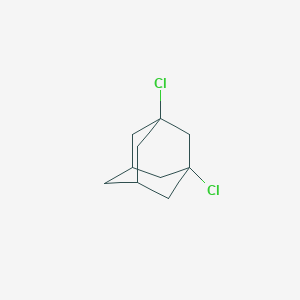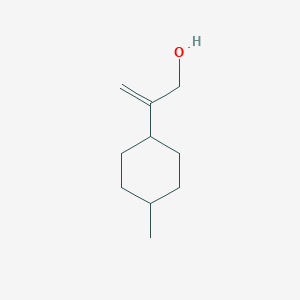
Ethanol, 2-(nonyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-(nonyloxy)-, commonly known as nonanol, is a long-chain alcohol with the chemical formula C9H19OH. It is a colorless liquid with a mild, floral odor and is commonly used in the production of perfumes, flavors, and soaps. Nonanol has also been the subject of scientific research due to its potential applications in various fields, including biochemistry and physiology.
作用机制
Nonanol is thought to act as a surfactant, disrupting the lipid membranes of cells and altering their properties. It is also thought to interact with specific olfactory receptors in the nose, leading to the perception of its characteristic odor.
Biochemical and Physiological Effects
Nonanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to disrupt lipid membranes and alter the activity of membrane-bound proteins. In vivo studies have shown that nonanol can elicit a range of physiological responses, including changes in heart rate and blood pressure.
实验室实验的优点和局限性
Nonanol has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers. It is also a well-characterized compound, with a range of established protocols for its use in various experiments. However, nonanol has some limitations as well. Its strong odor can make it difficult to work with, and its effects on biological systems can be variable and difficult to interpret.
未来方向
There are several potential future directions for research on nonanol. One area of interest is the development of new methods for synthesizing nonanol and related compounds, which could expand its potential applications. Another area of interest is the study of nonanol's effects on lipid membranes and membrane-bound proteins, which could lead to new insights into the structure and function of these important biological components. Finally, the use of nonanol as a tool for studying the olfactory system could provide new insights into the mechanisms of smell and the development of new odorants for use in perfumes and other applications.
合成方法
Nonanol can be synthesized through the hydroformylation of 1-octene, which involves the reaction of 1-octene with carbon monoxide and hydrogen gas in the presence of a catalyst such as rhodium or cobalt. The resulting product is then hydrogenated to form nonanol.
科学研究应用
Nonanol has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a surfactant to study the properties of lipid membranes and their interactions with proteins. It has also been used as a solvent in the extraction and purification of proteins and DNA. In physiology, nonanol has been used as a tool to study the olfactory system, as it is a common odorant that activates a specific class of olfactory receptors.
属性
CAS 编号 |
18913-04-7 |
|---|---|
产品名称 |
Ethanol, 2-(nonyloxy)- |
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
2-nonoxyethanol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h12H,2-11H2,1H3 |
InChI 键 |
IVVIWWSNOHDUFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOCCO |
规范 SMILES |
CCCCCCCCCOCCO |
Pictograms |
Corrosive; Irritant |
同义词 |
2-(nonyloxy)-Ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)

